2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Derivatives like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some compounds showing promising activities. This indicates potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Herbicidal Activity
2-(5-isoxazolyloxy)acetamide derivatives have been synthesized and assessed for herbicidal activities against upland field plants. Potent herbicidal activity was observed with compounds carrying specific groups on the oxyacetamide oxygen, suggesting their use as herbicides (Kai, Horita, Miki, Ide, & Takase, 1998).
Structural Studies and Potential Pesticide Application
New powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, were reported, providing insights into their structural aspects for potential application in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating potential applications in dye-sensitized solar cells and pharmaceuticals (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-21-17(23)9-11-8-13(4-7-15(11)20-21)19-16(22)10-24-14-5-2-12(18)3-6-14/h2-3,5-6,9,13H,4,7-8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHZAUZAXZOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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